molecular formula C14H13KN2O4 B2898575 N-(potassiooxy)benzamide, N-hydroxybenzamide CAS No. 218462-70-5

N-(potassiooxy)benzamide, N-hydroxybenzamide

Cat. No.: B2898575
CAS No.: 218462-70-5
M. Wt: 312.366
InChI Key: AOBRUMWJSGMZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(potassiooxy)benzamide, N-hydroxybenzamide is a chemical compound with the molecular formula C14H13KN2O4 and a molecular weight of 312366 It is known for its unique structure, which includes a benzamide group substituted with a potassiooxy and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(potassiooxy)benzamide, N-hydroxybenzamide typically involves the reaction of benzamide with potassium hydroxide and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

  • Benzamide is reacted with potassium hydroxide to form the potassium salt of benzamide.
  • The potassium salt of benzamide is then reacted with hydroxylamine to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(potassiooxy)benzamide, N-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

N-(potassiooxy)benzamide, N-hydroxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(potassiooxy)benzamide, N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

    Modulation of Signaling Pathways: The compound may interact with signaling molecules, modulating pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(potassiooxy)benzamide, N-hydroxybenzamide can be compared with other similar compounds, such as:

    N-(hydroxy)benzamide: Lacks the potassiooxy group, resulting in different reactivity and applications.

    N-(potassiooxy)benzamide: Lacks the hydroxy group, affecting its chemical properties and biological activity.

    N-(methoxy)benzamide: Contains a methoxy group instead of a hydroxy group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

potassium;N-hydroxybenzamide;N-oxidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.C7H6NO2.K/c2*9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9);1-5H,(H-,8,9,10);/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBRUMWJSGMZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NO.C1=CC=C(C=C1)C(=O)N[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13KN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.